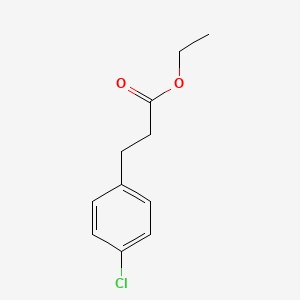

Ethyl 3-(4-chlorophenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEYMDBBOTWIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448436 | |

| Record name | Ethyl 3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-36-1 | |

| Record name | Ethyl 3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(4-chlorophenyl)propanoate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Ethyl 3-(4-chlorophenyl)propanoate

Introduction

This compound is a chemical compound belonging to the class of esters. It is a derivative of propanoic acid and is characterized by the presence of a 4-chlorophenyl group attached to the C3 position of the propanoate backbone. This guide provides a comprehensive overview of its chemical and physical properties, spectral information, synthesis and purification protocols, and safety data, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-(4-Chloro-phenyl)-propionic acid ethyl ester, Ethyl p-chlorohydrocinnamate, Benzenepropanoic acid, 4-chloro-, ethyl ester | [1][3] |

| CAS Number | 7116-36-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| Physical Form | Liquid | [2][3] |

| Boiling Point | 158-159 °C at 15 mmHg | [3] |

| Storage Temperature | Room temperature, sealed in a dry environment | [2][4] |

| Purity | 98% | [2][5] |

Safety Information

It is essential to handle this compound with appropriate safety precautions. The compound is classified with the following hazards:

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific actions for exposure (P301+P312, P302+P352, P305+P351+P338).[2][5]

Spectral Information

Spectroscopic data is fundamental for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data for this compound is available in public databases such as PubChem.[1]

-

Infrared (IR) Spectroscopy : Vapor phase IR spectra are also available for reference.[1] The IR spectrum for the parent carboxylic acid, 3-(4-chlorophenyl)propanoic acid, is available in the NIST Chemistry WebBook, which can be a useful comparison.[6]

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 3-(4-chlorophenyl)propanoic acid.

Synthesis of 3-(4-Chlorophenyl)propanoic Acid Precursor: The precursor, 3-(4-chlorophenyl)propanoic acid, can be synthesized via the hydrogenation of benzyl (B1604629) 4-chloro cinnamate (B1238496) using a 5% Palladium on beta zeolite catalyst.[7] The reaction is typically carried out in ethyl acetate (B1210297) under a hydrogen atmosphere.[7]

Fischer Esterification:

-

Reactants : 3-(4-chlorophenyl)propanoic acid is reacted with an excess of ethanol (B145695).

-

Catalyst : A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used.

-

Procedure : The reactants and catalyst are typically refluxed together. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, the mixture is cooled. The excess ethanol is often removed under reduced pressure. The resulting mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then evaporated to yield the crude this compound.

Caption: General workflow for the synthesis of this compound.

Purification

Impurities in the synthesis can include unreacted starting materials or side-products. The crude product is typically purified using chromatographic techniques.

Silica (B1680970) Gel Column Chromatography:

-

Stationary Phase : Silica gel is used as the stationary phase.

-

Mobile Phase : A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly employed. A gradient elution, where the polarity of the solvent is gradually increased, can be effective.

-

Procedure : The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected.

-

Analysis : The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Final Step : The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Caption: Workflow for purification via silica gel column chromatography.

Biological Activity and Applications in Drug Development

While specific experimental data on the biological activity of this compound is limited in public literature, its structural analogs have been investigated for various therapeutic applications.[8]

-

Histone Deacetylase (HDAC) Inhibition : Derivatives of 3-phenylpropanoic acid have been explored as potential HDAC inhibitors.[8] For example, certain methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have shown inhibitory activity against colon cancer cells, which may be linked to HDAC inhibition.[8][9]

-

Anti-inflammatory Activity : The 3-phenylpropanoic acid scaffold is present in molecules that have demonstrated anti-inflammatory properties.[8]

-

Potential for Covalent Modification : The presence of a chloro-substituent on the phenyl ring could influence its metabolic profile and potential for bioactivation, a consideration in drug development. For the related compound Ethyl 3-[4-(chloromethyl)phenyl]propanoate, the reactive chloromethyl group is hypothesized to form covalent bonds with biological targets.[8][10]

The core structure of this compound makes it an interesting candidate for further investigation and as a scaffold in the design of novel therapeutic agents.

References

- 1. This compound | C11H13ClO2 | CID 10921830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7116-36-1 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 7116-36-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 7116-36-1 [sigmaaldrich.com]

- 6. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]

- 7. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)propanoate (CAS: 7116-36-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(4-chlorophenyl)propanoate, a benzenepropanoic acid derivative. The document collates available data on its physicochemical properties, synthesis, safety, and potential biological activities, aiming to support research and development efforts in medicinal chemistry and organic synthesis. While specific biological data for this compound is limited in publicly available literature, this guide draws parallels from structurally related compounds to infer potential mechanisms of action and guide future investigations.

Physicochemical and Spectroscopic Data

This compound is a light yellow to yellow liquid at room temperature.[1] Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7116-36-1 | [1][2] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2] |

| Molecular Weight | 212.68 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 158-159 °C at 15 mmHg | |

| Purity (by HPLC) | 98.32% | [1] |

Spectroscopic Data:

-

¹H NMR Spectrum: Consistent with the structure of this compound.[1]

-

Mass Spectrometry (MS): Consistent with the structure of this compound.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 3-(4-chlorophenyl)propanoic acid.

Synthesis of 3-(4-chlorophenyl)propanoic acid

The precursor, 3-(4-chlorophenyl)propanoic acid, can be synthesized via the hydrogenation of benzyl (B1604629) 4-chloro cinnamate (B1238496).

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve benzyl 4-chloro cinnamate (1 equivalent) in ethyl acetate.

-

Catalyst Addition: Add 5% Palladium on beta zeolite (Pd/beta zeolite) as the reduction catalyst (2 mol% as metallic palladium relative to the substrate).

-

Hydrogenation: Replace the atmosphere in the reaction vessel with hydrogen gas. This can be achieved by repeated cycles of evacuating the vessel and backfilling with hydrogen from a balloon.

-

Reaction Conditions: Vigorously stir the reaction mixture at 40°C for 1.5 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-(4-chlorophenyl)propanoic acid. A yield of 98% has been reported for a similar transformation.

Fischer-Speier Esterification

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-chlorophenyl)propanoic acid (1 equivalent) in a large excess of absolute ethanol, which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Experimental Protocols

While specific biological activity data for this compound is scarce in the public domain, the structural motif of 3-phenylpropanoic acid derivatives is present in various biologically active molecules. This suggests potential avenues for investigation, particularly in the areas of anticancer and anti-inflammatory research.

Potential Anticancer Activity

Structurally related phenylpropanoate derivatives have been investigated for their cytotoxic activities against various cancer cell lines.[1] The presence of a reactive group, such as the chloromethyl group in a related compound, has been shown to contribute to its biological activity through covalent modification of biological targets.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the in vitro cytotoxicity of a compound against a cancer cell line.

-

Cell Culture: Culture a suitable cancer cell line (e.g., A549 human lung adenocarcinoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Workflow for In Vitro Cytotoxicity Testing:

Caption: Workflow for assessing in vitro cytotoxicity.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a suitable candidate for further investigation in drug discovery. While direct biological data is limited, its structural similarity to other bioactive molecules suggests that it may possess anticancer or anti-inflammatory properties. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive safety and efficacy profile.

References

An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(4-chlorophenyl)propanoate, a substituted aromatic carboxylic acid ester. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels from structurally related compounds, suggesting avenues for future research in drug discovery and development. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Properties

The subject of this guide is this compound. Its unequivocal identification is paramount for any scientific investigation.

IUPAC Name: this compound[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |

| Molecular Weight | 212.67 g/mol | PubChem[1] |

| CAS Number | 7116-36-1 | PubChem[1] |

| Appearance | Liquid | MedChemExpress[2] |

| Boiling Point | 158-159 °C at 15 mmHg | MedChemExpress[3] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 212.0604073 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Fischer-Speier esterification of its corresponding carboxylic acid, 3-(4-chlorophenyl)propanoic acid, with ethanol (B145695) in the presence of an acid catalyst.

Synthesis Workflow

The logical workflow for the synthesis is depicted below.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established procedures for similar esterifications.

Materials:

-

3-(4-chlorophenyl)propanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-chlorophenyl)propanoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield the pure ester.

-

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in public literature, its structural similarity to other 3-phenylpropanoic acid derivatives allows for the formulation of hypotheses regarding its potential mechanisms of action.

Postulated Anti-inflammatory Activity

Structurally related compounds have demonstrated anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

The hypothesized inhibitory action on the NF-κB pathway is illustrated below.

References

Synthesis of Ethyl 3-(4-chlorophenyl)propanoate from 3-(4-chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(4-chlorophenyl)propanoate from 3-(4-chlorophenyl)propanoic acid. The primary method detailed is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and ethanol (B145695). This document outlines the reaction mechanism, key experimental protocols, and methods for purification. Quantitative data from representative procedures are summarized, and a visual workflow is provided to facilitate laboratory application. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a valuable ester intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Its preparation from 3-(4-chlorophenyl)propanoic acid is a fundamental esterification reaction. The most common and direct method for this transformation is the Fischer-Speier esterification. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and strategies to drive it towards the product are often employed, such as using an excess of the alcohol or removing the water formed during the reaction.

Reaction Mechanism and Signaling Pathway

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for Fischer esterification.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 3-(4-chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 |

| Ethanol (absolute) | C₂H₆O | 46.07 |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 |

Reaction Setup and Procedure

A detailed experimental workflow is presented below.

Caption: Experimental workflow for the synthesis.

Detailed Steps:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(4-chlorophenyl)propanoic acid (e.g., 18.46 g, 0.1 mol) and absolute ethanol (e.g., 100 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 2 mL) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle or oil bath.[1] Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the mixture by removing excess ethanol using a rotary evaporator.

-

Transfer the residue to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[1]

-

Purification: The crude product can be purified by vacuum distillation to obtain the pure ester.[1]

Quantitative Data

The following table summarizes typical quantitative data for Fischer esterification reactions. Please note that the yield for the specific synthesis of this compound may vary depending on the exact reaction conditions and purification efficiency.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | 1:5 to 1:10 | (Acid:Alcohol) - An excess of alcohol is used to drive the equilibrium. |

| Catalyst Loading | 1-5 mol% | Relative to the carboxylic acid. |

| Reaction Temperature | 80-110 °C | Typically the reflux temperature of the alcohol. |

| Reaction Time | 4-10 hours | Monitored by TLC for completion. |

| Reported Yield (Analogues) | >90% | For similar Fischer esterification reactions after purification. |

Alternative Methodologies

While acid-catalyzed esterification is the most common method, other procedures can be employed, particularly for sensitive substrates.

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation at room temperature, avoiding harsh acidic conditions.

-

Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification reaction under mild conditions. This method is highly selective and environmentally friendly.

Conclusion

The synthesis of this compound from 3-(4-chlorophenyl)propanoic acid is efficiently achieved through Fischer-Speier esterification. By employing an excess of ethanol and an acid catalyst, and by following a standard aqueous work-up and purification protocol, high yields of the desired ester can be obtained. This technical guide provides a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate. For large-scale production, optimization of reaction parameters and purification techniques may be necessary.

References

An In-depth Technical Guide to the Fischer Esterification Synthesis of Ethyl 3-(4-chlorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fischer esterification process for the synthesis of Ethyl 3-(4-chlorophenyl)propanoate, a valuable intermediate in pharmaceutical and materials science research. This document outlines the underlying chemical principles, a detailed experimental protocol, expected analytical data, and visual representations of the reaction mechanism and workflow. The information is tailored for researchers and professionals requiring a practical and in-depth understanding of this fundamental organic transformation.

Introduction to Fischer Esterification

The Fischer-Speier esterification, or simply Fischer esterification, is a classic and widely utilized method for synthesizing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol. First described by Emil Fischer and Arthur Speier in 1895, this equilibrium-driven process is fundamental in organic synthesis due to its operational simplicity and the use of readily available, inexpensive starting materials.

The reaction involves the refluxing of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The overall transformation for the synthesis of this compound is depicted below:

Reaction: 3-(4-chlorophenyl)propanoic acid + Ethanol (B145695) ⇌ this compound + Water

To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed during the reaction, in accordance with Le Châtelier's principle.

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The mechanism involves a series of protonation and deprotonation steps, culminating in the elimination of a water molecule and the formation of the ester.

Experimental Protocol

This section provides a representative protocol for the synthesis of this compound based on standard Fischer esterification procedures.

Materials and Reagents:

-

3-(4-chlorophenyl)propanoic acid

-

Absolute Ethanol (EtOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-chlorophenyl)propanoic acid (1.0 eq) in a significant excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude ester by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to yield the pure product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Expected Yield

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | 1:10 to 1:20 (Acid:Alcohol) | Using excess alcohol shifts the equilibrium to favor product formation. |

| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst is required to protonate the carbonyl oxygen. |

| Catalyst Loading | 5-10 mol% | Sufficient to catalyze the reaction without excessive side reactions. |

| Temperature | Reflux (approx. 80-90°C) | Provides the necessary activation energy for the reaction. |

| Reaction Time | 2-4 hours | Typical duration to reach equilibrium, should be monitored by TLC. |

| Typical Yield | 85-95% | High yields are achievable with proper workup and purification. |

Table 2: Spectroscopic Data for this compound

| Technique | **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment |

| ¹H NMR (CDCl₃) | ~ 7.25 (d, 2H) | Ar-H (ortho to Cl) |

| ~ 7.15 (d, 2H) | Ar-H (meta to Cl) | |

| ~ 4.10 (q, 2H) | -O-CH₂ -CH₃ | |

| ~ 2.90 (t, 2H) | Ar-CH₂ -CH₂- | |

| ~ 2.60 (t, 2H) | -CH₂-CH₂ -C=O | |

| ~ 1.20 (t, 3H) | -O-CH₂-CH₃ | |

| ¹³C NMR (CDCl₃) | ~ 172.5 | C =O (Ester) |

| ~ 139.5 | Ar-C (ipso to propanoate) | |

| ~ 131.5 | Ar-C (ipso to Cl) | |

| ~ 129.5 | Ar-C H (ortho to Cl) | |

| ~ 128.5 | Ar-C H (meta to Cl) | |

| ~ 60.5 | -O-CH₂ -CH₃ | |

| ~ 35.5 | -CH₂-CH₂ -C=O | |

| ~ 30.0 | Ar-CH₂ -CH₂- | |

| ~ 14.0 | -O-CH₂-CH₃ | |

| IR (Infrared) | ~ 2980 cm⁻¹ | C-H stretch (aliphatic) |

| ~ 1735 cm⁻¹ | C=O stretch (ester) | |

| ~ 1490 cm⁻¹ | C=C stretch (aromatic) | |

| ~ 1180 cm⁻¹ | C-O stretch (ester) | |

| ~ 830 cm⁻¹ | C-H bend (p-disubstituted) | |

| ~ 750 cm⁻¹ | C-Cl stretch |

Conclusion

The Fischer esterification remains a highly effective and scalable method for the synthesis of esters such as this compound. By understanding the reaction mechanism and optimizing key experimental parameters, researchers can consistently achieve high yields of the desired product. The protocol and data presented in this guide serve as a valuable resource for the successful synthesis, purification, and characterization of this important chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(4-chlorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)propanoate is an ester derivative of propanoic acid featuring a 4-chlorophenyl substituent. This compound and its structural analogs are of significant interest in the fields of medicinal chemistry and drug development. The presence of the chlorophenyl group and the ethyl ester moiety provides a scaffold that can be readily modified, making it a versatile intermediate in the synthesis of more complex molecules. While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to known bioactive compounds suggests potential applications in various therapeutic areas, including oncology and inflammatory diseases. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications to aid researchers in their drug discovery and development endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 7116-36-1 | [1] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room temperature, sealed in a dry environment | |

| InChI | InChI=1S/C11H13ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | [1] |

| SMILES | CCOC(=O)CCC1=CC=C(C=C1)Cl | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the expected spectroscopic data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.25 | Doublet | 2H, Aromatic protons ortho to the chloro group |

| ¹H | ~ 7.15 | Doublet | 2H, Aromatic protons meta to the chloro group |

| ¹H | ~ 4.10 | Quartet | 2H, Methylene protons of the ethyl group (-OCH₂CH₃) |

| ¹H | ~ 2.90 | Triplet | 2H, Methylene protons adjacent to the aromatic ring |

| ¹H | ~ 2.60 | Triplet | 2H, Methylene protons adjacent to the carbonyl group |

| ¹H | ~ 1.20 | Triplet | 3H, Methyl protons of the ethyl group (-OCH₂CH₃) |

| ¹³C | ~ 172 | Singlet | Carbonyl carbon |

| ¹³C | ~ 139 | Singlet | Aromatic carbon attached to the alkyl chain |

| ¹³C | ~ 131 | Singlet | Aromatic carbon attached to the chlorine atom |

| ¹³C | ~ 129 | Singlet | Aromatic carbons ortho to the chloro group |

| ¹³C | ~ 128 | Singlet | Aromatic carbons meta to the chloro group |

| ¹³C | ~ 60 | Singlet | Methylene carbon of the ethyl group (-OCH₂CH₃) |

| ¹³C | ~ 35 | Singlet | Methylene carbon adjacent to the carbonyl group |

| ¹³C | ~ 30 | Singlet | Methylene carbon adjacent to the aromatic ring |

| ¹³C | ~ 14 | Singlet | Methyl carbon of the ethyl group (-OCH₂CH₃) |

Infrared (IR) Spectroscopy

| Expected Absorption Band (cm⁻¹) | Vibrational Mode |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2980 | Aliphatic C-H stretch |

| ~ 1735 | C=O (ester) stretch |

| ~ 1490 | Aromatic C=C stretch |

| ~ 1200 | C-O (ester) stretch |

| ~ 820 | para-disubstituted C-H out-of-plane bend |

| ~ 750 | C-Cl stretch |

Experimental Protocols

Synthesis via Fischer-Speier Esterification

A common and effective method for the synthesis of this compound is the Fischer-Speier esterification of 3-(4-chlorophenyl)propanoic acid.[2][3]

Reaction Scheme:

3-(4-chlorophenyl)propanoic acid + Ethanol (B145695) --(H₂SO₄ catalyst, reflux)--> this compound + Water

Materials:

-

3-(4-chlorophenyl)propanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-chlorophenyl)propanoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare the NMR sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.

Potential Applications in Drug Development

While direct studies on the biological activity of this compound are not extensively reported, the 3-phenylpropanoate scaffold is present in numerous compounds with known pharmacological activities.

-

Anticancer Activity: Derivatives of 3-phenylpropanoic acid have been investigated as potential anticancer agents. For instance, some analogs have shown inhibitory activity against colon cancer cells, possibly through the inhibition of histone deacetylases (HDACs). The reactive nature of similar compounds with a chloromethyl group suggests potential for covalent modification of biological targets, a strategy used in designing targeted inhibitors.[4]

-

Anti-inflammatory Properties: Structurally related compounds have demonstrated anti-inflammatory activity. The underlying mechanism may involve the modulation of inflammatory signaling pathways.

-

Pharmaceutical Intermediate: The dual reactivity of the ester and the potential for functionalization of the aromatic ring make this compound a valuable intermediate in the synthesis of more complex pharmaceutical agents.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

Ethyl 3-(4-chlorophenyl)propanoate: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-chlorophenyl)propanoate is a valuable synthetic intermediate possessing a key structural motif—a substituted phenylpropane unit—that is prevalent in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a building block in organic synthesis, with a particular focus on its role in the development of pharmaceutical agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and drug development.

Introduction

The 3-arylpropanoate scaffold is a privileged structural element in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of a chlorine substituent on the phenyl ring, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide explores the synthetic utility of this versatile building block, highlighting its application in the synthesis of Gamma-Aminobutyric Acid (GABA) analogues, a class of compounds with significant therapeutic importance.

Synthesis of this compound

The most common and efficient route to this compound involves a two-step process: the synthesis of its carboxylic acid precursor, 3-(4-chlorophenyl)propanoic acid, followed by its esterification.

Synthesis of 3-(4-chlorophenyl)propanoic acid

A robust method for the synthesis of 3-(4-chlorophenyl)propanoic acid is the catalytic hydrogenation of a cinnamic acid derivative.

Reaction Scheme:

The Pivotal Role of Ethyl 3-(4-chlorophenyl)propanoate and its Analogs as Intermediates in Drug Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Ethyl 3-(4-chlorophenyl)propanoate and structurally similar compounds as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathways, experimental protocols, and biological significance of drugs derived from this chemical scaffold, with a primary focus on the synthesis of the muscle relaxant Baclofen (B1667701).

Introduction: The Versatility of the 4-Chlorophenyl Propanoate Skeleton

The 4-chlorophenyl propanoate moiety is a key building block in organic synthesis, offering a versatile scaffold for the construction of a variety of biologically active molecules. The presence of the chloro- and ester functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex pharmaceutical agents. While this compound itself is a key starting material, its structural analogs, particularly those derived from 4-chlorobenzaldehyde (B46862), have been extensively utilized in the development of important drugs. This guide will primarily focus on the well-established synthetic route to Baclofen, a GABA-B receptor agonist, which utilizes a key intermediate, 3-(4-chlorophenyl)glutaric acid, conceptually derivable from the core structure of interest. Additionally, the broader applicability of this chemical class will be briefly touched upon, including its relevance to the synthesis of antihistamines like Fexofenadine and the development of novel histone deacetylase (HDAC) inhibitors.

Core Application: Synthesis of Baclofen

Baclofen, or 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispasmodic agent used to treat muscle spasticity. A common and efficient synthesis of Baclofen proceeds through the key intermediate 3-(4-chlorophenyl)glutaric acid. The following sections detail the multi-step synthesis starting from 4-chlorobenzaldehyde.

Synthesis Pathway of Baclofen

The synthesis of Baclofen from 4-chlorobenzaldehyde can be conceptualized as a multi-step process involving a Knoevenagel condensation, followed by hydrolysis, decarboxylation, amidation, and finally a Hofmann rearrangement.

Quantitative Data for Baclofen Synthesis

The following table summarizes the typical yields for each step in the synthesis of Baclofen.

| Step | Intermediate/Product | Starting Materials | Typical Yield (%) |

| 1. Knoevenagel Condensation | p-Chlorobenzylidene-bis-acetoacetic ester | 4-Chlorobenzaldehyde, Ethyl Acetoacetate | ~91%[1] |

| 2. Hydrolysis and Decarboxylation | 3-(4-Chlorophenyl)glutaric acid | p-Chlorobenzylidene-bis-acetoacetic ester | ~90%[1] |

| 3. Amidation | 3-(4-Chlorophenyl)glutarimide | 3-(4-Chlorophenyl)glutaric acid, Ammonium (B1175870) Hydroxide (B78521) | ~88%[1] |

| 4. Hofmann Rearrangement | Baclofen | 3-(4-Chlorophenyl)glutarimide, Bromine, NaOH | ~74-88%[1][2] |

Detailed Experimental Protocols

-

Reagents and Materials: 4-chlorobenzaldehyde, ethyl acetoacetate, piperidine (B6355638), absolute ethanol (B145695).

-

Procedure: A mixture of 28 g of p-chlorobenzaldehyde and 52 g of ethyl acetoacetate is cooled to 0°C. 4 mL of piperidine is added, and the mixture is allowed to stand at 0-5°C for one hour, followed by stirring at 20-25°C for 24 hours. 200 mL of absolute ethanol is then added. The reaction mixture is thoroughly chilled and filtered. The resulting precipitate is washed with 50% ethanol until a white product is obtained.[3]

-

Yield: Approximately 91%.[1]

-

Reagents and Materials: p-Chlorobenzylidene-bis-acetoacetic ester, potassium hydroxide, water, concentrated hydrochloric acid, ether.

-

Procedure: A hot solution of 200 g of potassium hydroxide in 150 mL of water is added portionwise to the p-chlorobenzylidene-bis-acetoacetic ester with stirring. The reaction mixture is maintained at 90-95°C for 2 hours. After this period, the mixture is diluted with two volumes of water and washed with ether. The aqueous layer is then slowly acidified with 550 mL of concentrated hydrochloric acid, chilled thoroughly, and filtered. The filter cake is washed several times with ice water and dried in vacuo at 60°C.[3]

-

Yield: Approximately 90%.[1]

-

Reagents and Materials: 3-(p-chlorophenyl)glutaric acid, concentrated ammonium hydroxide, absolute ethanol, water.

-

Procedure: 15 g of 3-(p-chlorophenyl)glutaric acid is dissolved in 100 mL of water and 35 mL of concentrated ammonium hydroxide. The solution is treated with charcoal, filtered, and then heated in an open flask until the temperature reaches 200°C. This temperature is maintained for 30 minutes. The mixture is then cautiously diluted with 50 mL of absolute ethanol, heated to boiling, and further diluted with 100 mL of hot water. After stirring and thorough cooling, the mixture is filtered. The filter cake is washed with ice water and dried in vacuo at 60°C.[3]

-

Yield: Approximately 88%.[1]

-

Reagents and Materials: 3-(p-chlorophenyl)glutarimide, sodium hydroxide, bromine, water, concentrated hydrochloric acid.

-

Procedure: A solution of 5 g of sodium hydroxide in 20 mL of water is added to the 3-(p-chlorophenyl)glutarimide. Then, over the course of 20 minutes, 4 g of bromine is added. The mixture is stirred for 8 hours at 20-25°C. The reaction solution is then carefully adjusted to a pH of 7 with concentrated hydrochloric acid, leading to the precipitation of crystalline 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen). The product can be purified by recrystallization from water.[3]

Biological Activity and Signaling Pathway of Baclofen

Baclofen exerts its therapeutic effects by acting as a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor. The activation of this G protein-coupled receptor (GPCR) leads to a cascade of intracellular events that ultimately result in neuronal inhibition and muscle relaxation.

GABA-B Receptor Signaling Pathway

Upon binding of Baclofen, the GABA-B receptor undergoes a conformational change, leading to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effectors.

The key downstream effects of GABA-B receptor activation by Baclofen include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

-

Activation of Potassium Channels: The Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.[6]

-

Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels, which reduces the influx of calcium ions and subsequently decreases the release of excitatory neurotransmitters.[5][6]

Collectively, these actions lead to a reduction in neuronal excitability and the amelioration of muscle spasticity.[7]

Broader Applications and Future Directions

While the synthesis of Baclofen provides a clear and well-documented application of the 4-chlorophenyl propanoate scaffold, it is important to note the broader potential of this chemical class.

-

Antihistamines: Intermediates that are structurally analogous to this compound are utilized in the synthesis of the second-generation antihistamine, Fexofenadine.[8] Although a direct synthetic route from the title compound is not commonly reported, the underlying chemical principles are similar.

-

HDAC Inhibitors: Derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy.[9] This highlights the potential for this chemical scaffold in the development of novel oncology drugs.

Future research in this area could focus on developing more direct and efficient synthetic routes from this compound to a wider range of APIs. Furthermore, the exploration of novel derivatives of this scaffold could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Conclusion

This compound and its structural analogs represent a valuable class of intermediates in pharmaceutical synthesis. The well-established pathway to the muscle relaxant Baclofen underscores the importance of this chemical scaffold. The detailed synthetic protocols and understanding of the biological mechanism of action of the resulting drugs provide a solid foundation for further research and development in this area. The versatility of the 4-chlorophenyl propanoate core structure suggests that it will continue to be a relevant building block in the discovery and synthesis of future medicines.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of Aryl Propionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological activities, mechanisms of action, and structure-activity relationships of aryl propionic acid derivatives. It includes a summary of quantitative inhibitory data and detailed experimental protocols for key assays, designed to be a valuable resource for professionals in the fields of pharmacology and medicinal chemistry.

Introduction

Aryl propionic acid derivatives are a prominent class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) that form the cornerstone of treatment for pain and inflammation associated with various conditions.[1][2] This class includes widely recognized drugs such as Ibuprofen, Naproxen, and Ketoprofen.[2][3] Their primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are derived from the inhibition of prostaglandin (B15479496) synthesis.[1][4] Beyond their principal anti-inflammatory role, these derivatives have demonstrated a wide spectrum of other biological activities, including anticancer, antibacterial, and anticonvulsant properties, making them a subject of ongoing research and development.[1][3][5]

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The main mechanism of action for aryl propionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

-

COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in physiological functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[1] Inhibition of COX-1 is primarily associated with the common gastrointestinal side effects of NSAIDs.[6]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The desirable anti-inflammatory and analgesic effects of aryl propionic acid derivatives are attributed to the inhibition of COX-2.[1][7]

The balance of inhibitory activity against these two isoforms is a key determinant of a drug's efficacy and side-effect profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academicjournals.org [academicjournals.org]

An In-Depth Technical Guide to the Safety and Handling of Ethyl 3-(4-chlorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 3-(4-chlorophenyl)propanoate (CAS No: 7116-36-1), a compound used in laboratory and chemical manufacturing settings.[1] Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential health risks.

Section 1: Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for the proper design of experiments and for understanding the behavior of the substance under various conditions.

| Property | Value |

| Molecular Formula | C11H13ClO2 |

| Molecular Weight | 212.67 g/mol |

| Appearance | Liquid |

| Boiling Point | 158-159 °C at 15 mmHg |

| Flash Point | 129.1 ± 15.8 °C |

| Purity | 97-98% |

| Storage Temperature | Room Temperature, Sealed in dry conditions |

(Data sourced from multiple chemical suppliers)[1][2][3]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard classifications and corresponding statements.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

(Classification and hazard statements are based on provided Safety Data Sheets)[1][2][4]

Section 3: Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to the following protocols is mandatory.

3.1 Standard Operating Procedure for General Handling

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

Materials:

-

This compound

-

Chemical fume hood

-

Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Safety glasses with side shields or chemical safety goggles

-

Face shield

-

Lab coat

-

-

Appropriate glassware and equipment

-

Waste container for halogenated organic compounds

Procedure:

-

Preparation: Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[4]

-

Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, nitrile gloves, and safety glasses. A face shield should be worn when there is a risk of splashing.[1][5]

-

Handling: Conduct all manipulations of this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1][5] Avoid contact with skin and eyes.[5]

-

Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid creating aerosols.

-

Heating: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[1][4] Clean the work area and any contaminated equipment.

-

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[2][6]

-

Waste Disposal: Dispose of waste this compound and any contaminated materials in a designated, properly labeled waste container for halogenated organic compounds, in accordance with local regulations.[1][4]

3.2 Spill Response Protocol

This protocol provides a step-by-step guide for managing a spill of this compound.

Materials:

-

Spill kit containing:

-

Absorbent material (e.g., diatomite, universal binders)[1]

-

Chemical resistant gloves (nitrile or equivalent)

-

Safety goggles and face shield

-

Disposable lab coat or apron

-

Waste bags and labels

-

Procedure:

-

Evacuation and Notification: In case of a large spill, evacuate the immediate area and notify your supervisor and the institutional safety office.

-

Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the area if it is safe to do so.

-

Containment: For a small, manageable spill, contain the liquid using absorbent material from the spill kit.[1]

-

Absorption: Cover the spill with the absorbent material, starting from the outside and working inwards to prevent spreading.[1]

-

Collection: Once the liquid is fully absorbed, carefully collect the contaminated material using non-sparking tools and place it into a labeled waste bag.

-

Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

-

Disposal: Dispose of the contaminated waste in accordance with institutional and local regulations for hazardous chemical waste.[1]

3.3 First-Aid Protocol

Immediate and appropriate first aid is critical in the event of exposure to this compound.

| Exposure Route | First-Aid Measures |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][4][5] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4] |

Section 4: Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

References

Commercial suppliers of Ethyl 3-(4-chlorophenyl)propanoate for research

An In-depth Technical Guide to Commercial Sourcing and Application of Ethyl 3-(4-chlorophenyl)propanoate for Research Professionals

This guide provides a comprehensive overview of this compound, a chemical compound of interest for researchers and professionals in drug development and chemical synthesis. The document details commercial availability, key technical data, relevant experimental protocols, and explores its potential biological significance through a hypothetical signaling pathway.

Commercial Availability and Specifications

This compound is available from several commercial suppliers. The following table summarizes key quantitative data to facilitate comparison for procurement.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Temperature |

| Sigma-Aldrich (via BLD Pharmatech) | 7116-36-1 | 212.68 | 98% | Liquid | Room Temperature |

| Sigma-Aldrich (via Fluorochem) | 7116-36-1 | - | 97% | - | Ambient Storage |

| BLD Pharm | 7116-36-1 | 212.67 | - | - | Sealed in dry, room temperature[1] |

| MedChemExpress | 7116-36-1 | - | - | - | Laboratory chemicals[2] |

| Molport | 24393-52-0 | 210.66 | 95% - 98% | - | -[3] |

*Note: Molport lists a related compound, ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate, with a different CAS number and molecular weight.[3] Researchers should verify the exact structure required for their application.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| InChI Key | YNEYMDBBOTWIAL-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[4] |

| SMILES | CCOC(=O)CCC1=CC=C(Cl)C=C1 | BLD Pharm[1], PubChem[4] |

Experimental Protocols

While specific protocols for the direct application of this compound are often proprietary or application-dependent, the synthesis of its parent carboxylic acid, 3-(4-chlorophenyl)propanoic acid, is a fundamental related procedure.

Synthesis of 3-(4-Chlorophenyl)propanoic Acid via Hydrogenation

This protocol describes the synthesis of 3-(4-chlorophenyl)propanoic acid from benzyl (B1604629) 4-chloro cinnamate (B1238496), adapted from a patented procedure.[5]

Materials and Reagents:

-

Benzyl 4-chloro cinnamate

-

5% Palladium on beta zeolite (Pd/β-zeolite) catalyst

-

Ethyl acetate

-

Hydrogen gas (balloon)

-

Reaction vessel (e.g., test tube with septum)

-

Magnetic stirrer and stir bar

-

Heating apparatus (e.g., oil bath)

-

Membrane filter (0.45 μm)

-

Rotary evaporator

-

NMR spectrometer for analysis

Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate and 21.2 mg of 5% Pd/β-zeolite catalyst in 1 mL of ethyl acetate.[5]

-

Hydrogenation: Seal the vessel with a septum. Pierce the septum with a needle attached to a balloon filled with hydrogen gas. Purge the system by applying a vacuum through a second needle and refilling with hydrogen; repeat this three times.[5]

-

Reaction Conditions: Vigorously stir the suspension at 40°C for 1.5 hours under a hydrogen atmosphere.[5]

-

Work-up: After the reaction is complete, filter the solution through a membrane filter to remove the catalyst. Wash the filter with an additional 15 mL of ethyl acetate.[5]

-

Isolation: Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product.[5]

-

Analysis: Analyze the resulting 3-(4-chlorophenyl)propanoic acid by ¹H-NMR to confirm its structure and purity. The reported yield for this procedure is 98%.[5]

Caption: Workflow for the synthesis and isolation of 3-(4-chlorophenyl)propanoic acid.

Biological Context and Potential Signaling Pathways

While direct research on the signaling pathways affected by this compound is limited in the public domain, its structural analogs are being investigated for therapeutic applications, particularly in oncology.[6] For instance, Ethyl 3-[4-(chloromethyl)phenyl]propanoate is of interest for its reactive group that can form covalent bonds with biological macromolecules, a strategy used in designing targeted inhibitors.[6] Such compounds may function by inhibiting pro-survival signaling pathways, thereby inducing apoptosis (programmed cell death) in cancer cells.[6][7]

The diagram below illustrates a hypothetical signaling pathway where a phenylpropanoate derivative could exert an anticancer effect. In this model, the compound inhibits a key kinase in a pro-survival pathway, preventing the phosphorylation and activation of downstream effectors that would normally suppress apoptosis.

Caption: Hypothetical inhibition of a pro-survival pathway by a phenylpropanoate derivative.

This guide serves as a foundational resource for researchers utilizing this compound. For specific applications, further consultation of detailed safety data sheets (SDS) and relevant scientific literature is strongly recommended.[2]

References

- 1. 7116-36-1|this compound|BLD Pharm [bldpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate | 24393-52-0; 6048-06-2 | Buy Now [molport.com]

- 4. This compound | C11H13ClO2 | CID 10921830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloromethyl group (-CH2Cl) is a cornerstone functional group in the field of organic synthesis, prized for its predictable and versatile reactivity.[1][2] As a constituent of the broader organochlorine class of compounds, it serves as a highly reactive electrophilic handle, enabling a wide array of chemical transformations.[1][3] This reactivity stems from the polarization of the carbon-chlorine bond, induced by the high electronegativity of the chlorine atom. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles.[1][4] Consequently, the chloromethyl group is a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors, where it facilitates the construction of frameworks for many Active Pharmaceutical Ingredients (APIs).[1][5][6]

This guide provides a comprehensive overview of the principles governing the reactivity of the chloromethyl group, details its primary reaction pathways, outlines experimental protocols for its synthesis and transformation, and presents its applications in modern drug discovery.

Core Reactivity: The Predominance of Nucleophilic Substitution

The most characteristic reaction of the chloromethyl group is nucleophilic substitution, where an electron-rich species (the nucleophile) replaces the chlorine atom, which departs as a chloride ion (the leaving group).[7][8] This transformation can proceed through two primary mechanistic pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).[1][9] The operative mechanism is dictated by a combination of factors including the structure of the substrate, the nature of the nucleophile, the solvent system, and the reaction temperature.

SN2 Mechanism: A Concerted Pathway

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond breaks.[9][10] The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.[9][10]

Key Characteristics of the SN2 Pathway:

-

Kinetics: Second-order rate law: Rate = k[Substrate][Nucleophile].[10]

-

Stereochemistry: Results in an inversion of configuration at the carbon center.[10]

-

Favored Conditions: Strong nucleophiles, high nucleophile concentrations, and polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) that do not solvate the nucleophile excessively.[10][11]

-

Substrate: Less sterically hindered substrates, such as primary halides (like the chloromethyl group), are ideal.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chempanda.com [chempanda.com]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential: A Technical Guide to Ethyl 3-(4-chlorophenyl)propanoate in Medicinal Chemistry

For Immediate Release

Shanghai, China – December 11, 2025 – As the landscape of drug discovery continues to evolve, the exploration of novel chemical scaffolds with therapeutic promise is paramount. This technical guide delves into the potential applications of Ethyl 3-(4-chlorophenyl)propanoate in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals. While direct biological data for this specific compound is limited, this paper extrapolates its potential based on the well-documented activities of structurally related 3-(4-chlorophenyl)propanoic acid derivatives and the broader class of arylpropanoic acids. The evidence points towards promising avenues in anticancer and anti-inflammatory research.

Introduction: The Phenylpropanoate Scaffold

This compound belongs to the class of phenylpropanoic acid esters. This structural motif is a well-established pharmacophore present in numerous biologically active molecules. The presence of a 4-chlorophenyl group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide will explore the therapeutic potential of this compound by examining the established activities of its close analogs, focusing on anticancer and anti-inflammatory applications.

Potential Anticancer Applications

Derivatives of 3-(4-chlorophenyl)propanoic acid have demonstrated notable potential as anticancer agents. The primary hypothesized mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition

Several derivatives of 3-phenylpropanoic acid have been investigated as HDAC inhibitors.[1] Notably, newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have shown inhibitory activity against colon cancer cells, suggesting a potential role for the 3-(4-chlorophenyl)propanoate core in HDAC inhibition.[2][3] HDAC inhibitors are a promising class of anticancer drugs that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

Table 1: Cytotoxic Activity of Selected 3-(4-chlorophenyl)propanoic Acid Derivatives and Related Compounds

| Compound/Analog | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |

| Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates | HCT-116 (Colon) | 0.12 - 0.81 mg/mL | [3] |

| 3-{(4-Acetylphenyl)[4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid | A549 (Lung) | 2.47 µM | [4] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung) | ~50% viability reduction | [5] |

Proposed Anticancer Signaling Pathway: HDAC Inhibition

The inhibition of HDACs by compounds like the derivatives of this compound can lead to the hyperacetylation of histone proteins. This, in turn, alters chromatin structure and reactivates the transcription of tumor suppressor genes that were silenced in cancer cells, ultimately leading to apoptosis.

Potential Anti-inflammatory Applications

Arylpropanoic acids are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] The anti-inflammatory activity of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. A pyrrole (B145914) derivative of 3-phenylpropanoic acid featuring a 4-chlorophenyl substituent has demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[8][9]

Mechanism of Anti-inflammatory Action